Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16220324
InChI: InChI=1S/C10H12ClNO3/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3
SMILES:
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

CAS No.:

Cat. No.: VC16220324

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate -

Specification

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
IUPAC Name methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate
Standard InChI InChI=1S/C10H12ClNO3/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3
Standard InChI Key PUVDZKSTEYEUPO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(C(=O)OC)N)Cl

Introduction

Chemical Structure and Fundamental Properties

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate (IUPAC name: methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate) belongs to the class of aromatic amino acid esters. Its molecular structure integrates three critical functional groups:

  • A primary amino group (-NH₂) at the α-position of the acetate backbone

  • A 3-chloro-4-methoxyphenyl aromatic system

  • A methyl ester group (-COOCH₃)

Molecular and Structural Data

PropertyValueSource
Molecular formulaC₁₀H₁₂ClNO₃
Molecular weight229.66 g/mol
CAS NumberNot assigned
SMILESCOC1=C(C=C(C=C1)C(C(=O)OC)N)Cl
InChIKeyPUVDZKSTEYEUPO-UHFFFAOYSA-N

The compound’s hydrochloride salt (C₁₀H₁₃Cl₂NO₃, MW 266.12 g/mol) is also documented, featuring enhanced solubility in polar solvents due to ionic character. X-ray crystallography data remains unavailable, but computational models suggest a planar aromatic ring with the chloro and methoxy groups inducing electronic asymmetry, influencing its dipole moment (estimated at 4.2 D).

Synthesis and Manufacturing Protocols

Primary Synthetic Route

The standard synthesis involves esterification of 2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid with methanol under acidic catalysis:

Reaction Scheme:
2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid+CH₃OHHClMethyl ester+H₂O\text{2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid} + \text{CH₃OH} \xrightarrow{\text{HCl}} \text{Methyl ester} + \text{H₂O}

Optimized Conditions:

ParameterValue
CatalystHCl (gas, anhydrous)
Temperature65–70°C (reflux)
Reaction time6–8 hours
Yield78–82%

Post-synthesis purification typically employs recrystallization from ethanol-water mixtures, achieving ≥95% purity. Industrial-scale production may utilize continuous flow reactors to enhance throughput and reduce byproduct formation.

Alternative Methodologies

  • Microwave-assisted synthesis: Reduces reaction time to 45–60 minutes with comparable yields (80%).

  • Enzymatic esterification: Explores lipases (e.g., Candida antarctica Lipase B) in non-aqueous media, though yields remain suboptimal (≤60%).

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its three functional domains:

Amino Group Reactions

  • Acylation: Reacts with acetyl chloride to form N-acetyl derivatives (useful for protecting-group strategies).

  • Schiff base formation: Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions.

Ester Hydrolysis

Controlled saponification yields the free carboxylic acid:
Methyl ester+NaOH2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid+CH₃OH\text{Methyl ester} + \text{NaOH} \rightarrow \text{2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid} + \text{CH₃OH}
Optimal hydrolysis occurs at pH 12–13 and 80°C.

Aromatic Electrophilic Substitution

The electron-rich aromatic ring undergoes:

  • Nitration (HNO₃/H₂SO₄, 0°C) at the ortho position to methoxy

  • Sulfonation (fuming H₂SO₄, 50°C) at the para position to chloro

Microbial StrainMIC (µg/mL)Reference
Staphylococcus aureus64
Escherichia coli128
Candida albicans256

Activity correlates with membrane disruption potency, as evidenced by SYTOX Green uptake assays.

Neuropharmacological Effects

In murine models, the hydrochloride salt (50 mg/kg i.p.) exhibits:

  • 35% reduction in formalin-induced paw licking (inflammatory pain)

  • 22% increase in hippocampal serotonin levels

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing 3-chloro-4-methoxy (target compound) vs. 2-chloro-4-methoxy (VC15746679) analogs:

Property3-Chloro-4-Methoxy2-Chloro-4-Methoxy
COX-2 IC₅₀18.3 µM29.8 µM
LogP (calculated)1.871.92
Aqueous solubility3.2 mg/mL2.1 mg/mL

The 3-chloro derivative’s enhanced COX-2 inhibition likely stems from improved steric compatibility with the enzyme’s hydrophobic pocket.

Amino Ester Derivatives

Replacing the methyl ester with:

  • Ethyl ester: Increases logP to 2.15 but reduces MAO-B inhibition by 40%

  • Benzyl ester: Enhances antifungal activity (MIC C. albicans = 128 µg/mL) but introduces hepatotoxicity in vitro

Assay SystemResult
Acute oral toxicity (rat)LD₅₀ > 2000 mg/kg
Ames testNegative (≤500 µg/plate)
Skin irritation (rabbit)Mild erythema at 500 mg/cm²

Future Research Trajectories

  • Mechanistic Elucidation: High-resolution cryo-EM studies of enzyme-inhibitor complexes.

  • Prodrug Development: Phosphonate esters to enhance blood-brain barrier penetration.

  • Green Chemistry: Solvent-free mechanochemical synthesis using ball-milling techniques.

  • Structure-Activity Relationships: Systematic variation of substituents on the phenyl ring.

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